molecular formula C8H12F2O B1434337 1,1-Difluorospiro[2.5]octan-6-ol CAS No. 1781334-37-9

1,1-Difluorospiro[2.5]octan-6-ol

Cat. No.: B1434337
CAS No.: 1781334-37-9
M. Wt: 162.18 g/mol
InChI Key: PJAVWOUBJZRJEW-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octan-6-ol is a chemical compound with the molecular formula C8H12F2O and a molecular weight of 162.18 g/mol It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a spirocyclic octane structure

Preparation Methods

The synthesis of 1,1-Difluorospiro[2.5]octan-6-ol typically involves the introduction of fluorine atoms into a spirocyclic octane precursor. One common synthetic route includes the reaction of a spirocyclic octane derivative with a fluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure selective fluorination .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

1,1-Difluorospiro[2.5]octan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it has been oxidized, to revert to the original hydroxyl form.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the fluorine atoms may result in the formation of amine or ether derivatives .

Scientific Research Applications

1,1-Difluorospiro[2.5]octan-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.5]octan-6-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules. Additionally, the spirocyclic structure can provide rigidity and conformational stability, which may improve the compound’s overall efficacy .

Comparison with Similar Compounds

1,1-Difluorospiro[2.5]octan-6-ol can be compared with other fluorinated spirocyclic compounds, such as:

    1,1-Difluorospiro[2.4]heptan-5-ol: Similar in structure but with a smaller spirocyclic ring, which may affect its reactivity and applications.

    1,1-Difluorospiro[3.5]nonan-7-ol:

    1,1-Difluorospiro[2.5]octan-4-ol: Differing in the position of the hydroxyl group, which can impact its reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific ring size and the position of the fluorine atoms and hydroxyl group, which together confer distinct chemical and physical properties .

Properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAVWOUBJZRJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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